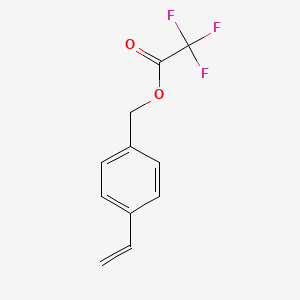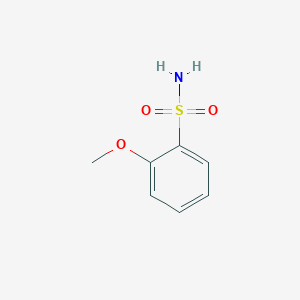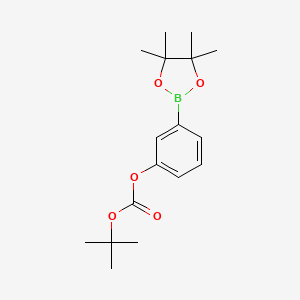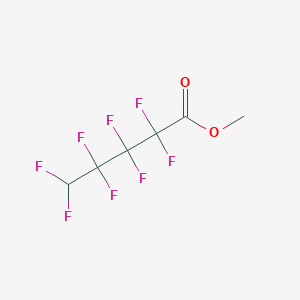
4-Vinylbenzyltrifluoraceat
Übersicht
Beschreibung
4-Vinylbenzyl trifluoroacetate is a chemical compound belonging to the family of vinylbenzyl derivatives. It is characterized by the presence of a trifluoroacetate group attached to a vinylbenzyl moiety. This compound is widely used in various fields, including medical, environmental, and industrial research.
Wissenschaftliche Forschungsanwendungen
4-Vinylbenzyl trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Employed in the development of bioactive materials and drug delivery systems.
Medicine: Investigated for its potential in creating antimicrobial coatings and materials.
Industry: Utilized in the production of specialty polymers and coatings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Vinylbenzyl trifluoroacetate typically involves the esterification of 4-vinylbenzyl alcohol with trifluoroacetic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and drive the reaction to completion. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours .
Industrial Production Methods: In industrial settings, the production of 4-Vinylbenzyl trifluoroacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors ensures precise control over reaction parameters, leading to consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Vinylbenzyl trifluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: The vinyl group can participate in polymerization reactions, forming polymers with unique properties.
Hydrolysis: The trifluoroacetate group can be hydrolyzed under acidic or basic conditions to yield 4-vinylbenzyl alcohol and trifluoroacetic acid.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used in the polymerization of 4-Vinylbenzyl trifluoroacetate.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Major Products:
Polymerization: Polymers with vinylbenzyl units.
Hydrolysis: 4-Vinylbenzyl alcohol and trifluoroacetic acid.
Wirkmechanismus
The mechanism of action of 4-Vinylbenzyl trifluoroacetate is primarily related to its ability to undergo polymerization and hydrolysis. The vinyl group allows for the formation of polymers, while the trifluoroacetate group can be hydrolyzed to release trifluoroacetic acid, which can act as a catalyst or reactant in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
4-Vinylbenzyl chloride: Similar structure but with a chloride group instead of trifluoroacetate.
4-Vinylbenzyl acetate: Similar structure but with an acetate group instead of trifluoroacetate.
Uniqueness: 4-Vinylbenzyl trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased reactivity and the ability to participate in specific reactions like hydrolysis and polymerization .
Eigenschaften
IUPAC Name |
(4-ethenylphenyl)methyl 2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-2-8-3-5-9(6-4-8)7-16-10(15)11(12,13)14/h2-6H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUWQGVPNPHEOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)COC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380764 | |
| Record name | 4-Vinylbenzyl trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
229956-99-4 | |
| Record name | 4-Vinylbenzyl trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine](/img/structure/B1586913.png)











